molecular formula C16H23N3O3 B5404352 6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B5404352
M. Wt: 305.37 g/mol
InChI Key: WCWGDJNDACBHMG-UHFFFAOYSA-N
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Description

6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features both imidazole and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, which can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various aldehydes . The cyclohexene moiety can be introduced through a Diels-Alder reaction, followed by functional group modifications to introduce the carboxylic acid and other substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound may also interact with cellular membranes or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is unique due to the combination of the imidazole and cyclohexene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

6-(3-imidazol-1-ylpropylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-11-8-13(14(16(21)22)9-12(11)2)15(20)18-4-3-6-19-7-5-17-10-19/h5,7,10,13-14H,3-4,6,8-9H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGDJNDACBHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCCCN2C=CN=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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